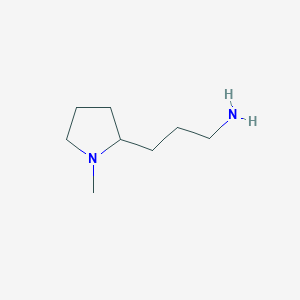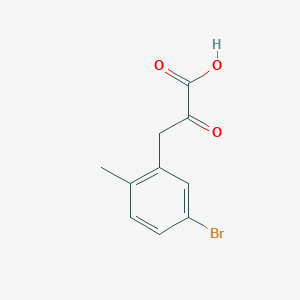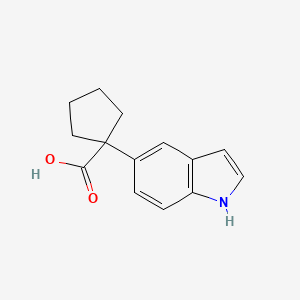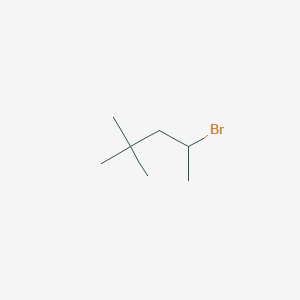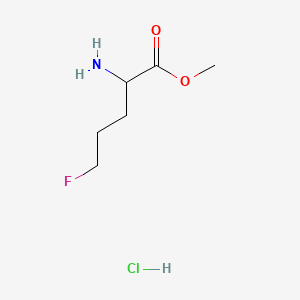![molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
[(3,3-Difluorocyclobutyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,3-Difluorocyclobutyl)methyl]urea is a chemical compound with the molecular formula C6H10F2N2O and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to a methylurea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3-Difluorocyclobutyl)methyl]urea typically involves the reaction of 3,3-difluorocyclobutanone with methylamine, followed by the addition of urea. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[(3,3-Difluorocyclobutyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and substituted cyclobutyl compounds from nucleophilic substitution .
Applications De Recherche Scientifique
[(3,3-Difluorocyclobutyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3,3-Difluorocyclobutyl)methyl]amine
- [(3,3-Difluorocyclobutyl)methyl]carbamate
- [(3,3-Difluorocyclobutyl)methyl]thiourea
Uniqueness
[(3,3-Difluorocyclobutyl)methyl]urea is unique due to its combination of a difluorocyclobutyl group and a urea moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C6H10F2N2O |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
(3,3-difluorocyclobutyl)methylurea |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11) |
Clé InChI |
LXNRKPJAOZBRBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


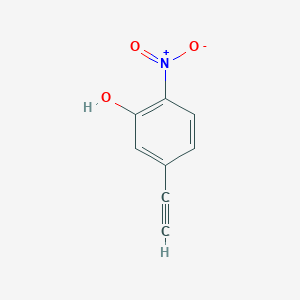


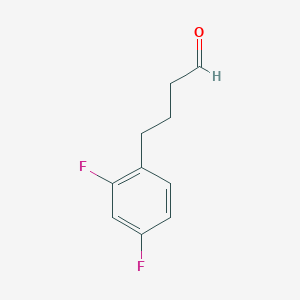

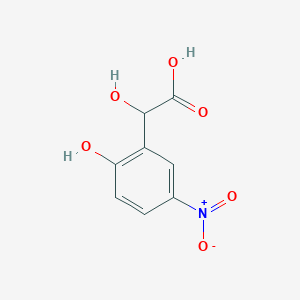
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
